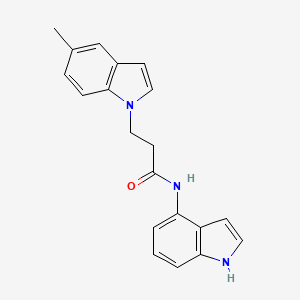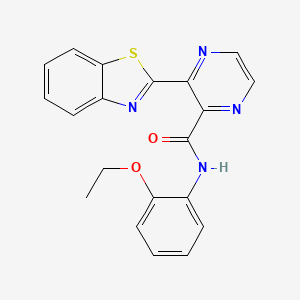![molecular formula C20H20N2O7S B12168037 ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie verfügt über einen Chromenon-Kern, einen Thiazolring und eine Ester-funktionelle Gruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-carboxylat umfasst in der Regel mehrere Schritte:
Bildung des Chromenon-Kerns: Der Chromenon-Kern kann durch die Pechmann-Kondensationsreaktion synthetisiert werden, die die Reaktion eines Phenols mit einem β-Ketoester in Gegenwart eines sauren Katalysators umfasst.
Einführung des Thiazolrings: Der Thiazolring kann durch eine Hantzsch-Thiazolsynthese eingeführt werden, die die Reaktion eines α-Halogenketons mit Thioharnstoff beinhaltet.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Chromenon-Kerns mit dem Thiazolring durch Bildung einer Amidbindung, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Methylgruppen am Chromenon-Kern.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen in den Chromenon- und Thiazolringen abzielen.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Ester- und Amid-funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.
Hauptprodukte
Oxidation: Produkte können Carbonsäuren und Aldehyde umfassen.
Reduktion: Produkte können Alkohole und Amine umfassen.
Substitution: Produkte können substituierte Ester und Amide umfassen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird aufgrund seiner Fähigkeit, bestimmte Enzyme und Wege, die an der Zellproliferation beteiligt sind, zu hemmen, auf sein Potenzial als Antikrebsmittel untersucht.
Organische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologische Studien: Es wird in Studien verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Chromenon-Kern kann sich in die DNA interkalieren, während der Thiazolring mit aktiven Stellen von Proteinen interagieren kann, was zu einer Hemmung der enzymatischen Aktivität und einer Störung zellulärer Prozesse führt.
Wirkmechanismus
The mechanism of action of ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The chromenone core can intercalate with DNA, while the thiazole ring can interact with protein active sites, leading to inhibition of enzymatic activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl-2-{[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-carboxylat: Ähnliche Verbindungen umfassen andere Chromenon-Thiazol-Hybride und Derivate mit verschiedenen Substituenten an den Chromenon- oder Thiazolringen.
Einzigartigkeit
Strukturmerkmale: Die Kombination eines Chromenon-Kerns mit einem Thiazolring und einer Ester-funktionellen Gruppe ist einzigartig und trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei.
Biologische Aktivität: Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für die medizinisch-chemische Forschung.
Eigenschaften
Molekularformel |
C20H20N2O7S |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
ethyl 2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H20N2O7S/c1-5-28-19(25)13-9-30-20(21-13)22-16(23)8-12-10(2)17-14(27-4)6-11(26-3)7-15(17)29-18(12)24/h6-7,9H,5,8H2,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
PCAFVQBAINEKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3OC)OC)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167961.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12167967.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)propanamide](/img/structure/B12167980.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12167986.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B12167993.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167999.png)

![Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12168023.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)

![1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)
![6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12168059.png)

